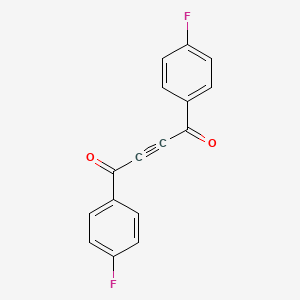
magnesium;but-1-en-3-yne;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;but-1-en-3-yne;chloride is an organometallic compound with the molecular formula
C4H3ClMg
. This compound is notable for its reactivity and utility in various chemical syntheses, particularly in organic chemistry. It combines the properties of magnesium, an alkaline earth metal, with but-1-en-3-yne, a hydrocarbon containing both an alkene and an alkyne group, and chloride, a halogen.Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;but-1-en-3-yne;chloride can be synthesized through the reaction of but-1-en-3-yne with magnesium in the presence of a suitable solvent, typically an ether such as diethyl ether or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
C4H4+Mg→C4H3MgCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar principles but is optimized for larger quantities. The process includes rigorous control of reaction conditions to ensure high yield and purity. Industrial reactors are designed to maintain an inert atmosphere and precise temperature control to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Magnesium;but-1-en-3-yne;chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the chloride ion is replaced by other groups.
Coupling Reactions: It is often used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as oxygen or peroxides can oxidize the compound, leading to the formation of various oxidation products.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the compound to simpler hydrocarbons.
Substitution: Halogenating agents can replace the chloride ion with other halogens or functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic addition to carbonyl compounds can yield alcohols, while coupling reactions can produce larger hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, magnesium;but-1-en-3-yne;chloride is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds, making it a key component in the synthesis of complex organic molecules.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of this compound can be used in the synthesis of pharmaceuticals and biologically active molecules
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its ability to form carbon-carbon bonds makes it useful in the synthesis of monomers and other building blocks for polymerization.
Mechanism of Action
The mechanism by which magnesium;but-1-en-3-yne;chloride exerts its effects involves the interaction of the magnesium center with electrophilic sites in other molecules. The magnesium atom acts as a Lewis acid, facilitating the nucleophilic attack of the but-1-en-3-yne moiety on electrophilic centers. This interaction can lead to the formation of new carbon-carbon bonds or the substitution of the chloride ion.
Comparison with Similar Compounds
Similar Compounds
- Magnesium;but-1-yne;bromide
- Magnesium;but-1-en-3-yne;bromide
- Magnesium;but-1-yne;chloride
Uniqueness
Magnesium;but-1-en-3-yne;chloride is unique due to the presence of both an alkene and an alkyne group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one type of unsaturation. Additionally, the chloride ion can be easily substituted, making it a versatile reagent in organic synthesis.
Conclusion
This compound is a versatile and reactive organometallic compound with significant applications in organic synthesis, industrial production, and scientific research. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields.
Properties
CAS No. |
138039-04-0 |
|---|---|
Molecular Formula |
C4H3ClMg |
Molecular Weight |
110.82 g/mol |
IUPAC Name |
magnesium;but-1-en-3-yne;chloride |
InChI |
InChI=1S/C4H3.ClH.Mg/c1-3-4-2;;/h3H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
ZROZYUMUYUYOTF-UHFFFAOYSA-M |
Canonical SMILES |
C=CC#[C-].[Mg+2].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



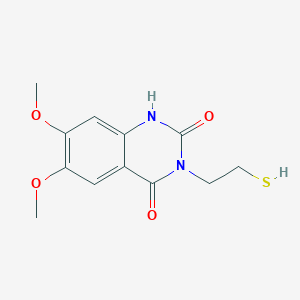


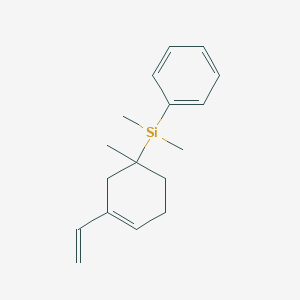
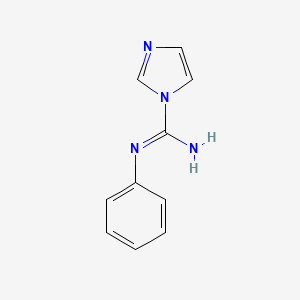


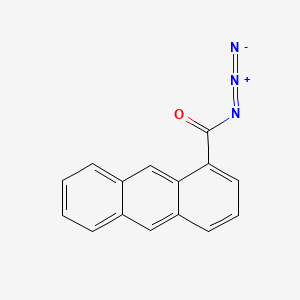

![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
